PF-CBP1 hydrochloride

概要

説明

PF-CBP1 塩酸塩は、CREB結合タンパク質ブロモドメイン(CBP BRD)の高度に選択的な阻害剤です。 CREBBPおよびEP300ブロモドメインをそれぞれ125 nMおよび363 nMのIC50値で阻害します 。 この化合物は、初代マクロファージにおけるLPS誘導性炎症性サイトカイン発現(IL-1β、IL-6、およびIFN-β)を減少させる能力で知られています 。 さらに、PF-CBP1塩酸塩は、皮質ニューロンにおけるRGS4発現をダウンレギュレートするため、てんかんやパーキンソン病などの神経疾患の研究に貴重なツールとなります .

準備方法

PF-CBP1 塩酸塩の合成には、中間体の調製とその後の特定の条件下での反応を含むいくつかのステップが含まれます。詳細な合成経路と反応条件は機密情報であり、公表されていません。

PF-CBP1 塩酸塩の工業的生産方法は、パブリックドメインではあまり入手できません。通常、このような化合物は、一貫性と純度を確保するために、厳格な品質管理対策を講じた専門施設で生産されます。

化学反応の分析

PF-CBP1 塩酸塩はさまざまな化学反応を起こし、主にブロモドメインとの相互作用に焦点を当てています。 この化合物は、BRD4などの他のブロモドメインよりもCREB結合タンパク質のブロモドメインに対して高い選択性を示します 。 これらの反応で使用される一般的な試薬と条件には、溶媒としてのDMSOと、所望の阻害効果を得るための化合物の特定の濃度が含まれます .

これらの反応から生成される主な生成物は、通常、標的ブロモドメインの阻害された形態であり、炎症性サイトカインやその他の関連タンパク質の発現が減少します .

4. 科学研究の応用

PF-CBP1 塩酸塩は、化学、生物学、医学、および産業の分野において、幅広い科学研究の応用を備えています。その注目すべき用途には、以下が含まれます。

神経疾患: PF-CBP1塩酸塩は、皮質ニューロンにおけるRGS4発現をダウンレギュレートすることにより、てんかんやパーキンソン病などの神経疾患の研究に使用されます.

炎症研究: この化合物は、初代マクロファージにおける炎症性サイトカイン(IL-1β、IL-6、およびIFN-β)の発現を減少させるため、炎症に焦点を当てた研究に使用されます.

エピジェネティクス: PF-CBP1塩酸塩は、特にブロモドメインが遺伝子発現と調節において果たす役割の研究におけるエピジェネティック研究において貴重なツールです.

創薬: この化合物のCREB結合タンパク質ブロモドメインの選択的阻害は、特定のブロモドメインを標的とする新しい治療薬の開発に適しています.

科学的研究の応用

Scientific Research Applications

A. Inflammation Studies

- PF-CBP1 hydrochloride has been shown to reduce the expression of key inflammatory cytokines, including IL-1β, IL-6, and IFN-β, in response to lipopolysaccharide (LPS) stimulation in macrophages . This property makes it a valuable tool for investigating anti-inflammatory therapies.

B. Neurological Research

- The compound is being explored for its potential in treating neurodegenerative diseases. Its ability to downregulate RGS4 expression in cortical neurons suggests a role in modulating pathways associated with Parkinson's disease and epilepsy .

C. Cancer Research

- Given its selective inhibition of CREBBP and p300, this compound is also being investigated for its potential applications in cancer research, particularly in understanding how transcriptional regulation by these bromodomains can influence tumorigenesis and cancer progression .

Comparative Analysis with Other Bromodomain Inhibitors

| Compound Name | Target Bromodomain | IC50 Values | Selectivity | Notes |

|---|---|---|---|---|

| PF-CBP1 | CREBBP/p300 | 125 nM (CREBBP), 363 nM (p300) | High (>100-fold over BRD4) | Selective for CREB-binding protein; effective in reducing inflammatory cytokines |

| JQ1 | BET bromodomains | Moderate | Moderate | Inhibits BRD4 but less selective for CREB-binding protein |

| I-BET762 | BET bromodomains | Broad | Broad | Exhibits activity across multiple bromodomains |

| PFI-1 | BRD4 | Limited | Limited | Selective for BRD4 with minimal activity against CREB-binding protein |

This compound stands out due to its focused action on CREBBP and p300, making it particularly relevant for studies related to inflammation and neurodegeneration .

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

- In Vitro Studies : Research has demonstrated that PF-CBP1 significantly reduces LPS-induced cytokine expression without cytotoxic effects on primary macrophages at concentrations up to 30 µM. This indicates its safety profile for potential therapeutic applications .

- Neuronal Studies : In primary cortical neurons, treatment with PF-CBP1 resulted in downregulation of RGS4 mRNA levels at higher concentrations (10-fold IC50) after 24 hours, suggesting a targeted effect on neuroinflammatory pathways .

作用機序

PF-CBP1 塩酸塩は、CREB結合タンパク質(CBP BRD)のブロモドメインを選択的に阻害することにより効果を発揮します。 この阻害は、CBPがヒストンのアセチル化リシン残基への結合を阻止し、それによって遺伝子発現を調節します 。 この化合物は、EP300ブロモドメインも阻害するため、遺伝子調節にさらに影響を与えます .

PF-CBP1塩酸塩の分子標的は、CREBBPおよびEP300ブロモドメインであり、炎症性サイトカインやその他の関連タンパク質の発現に下流効果をもたらします 。 その作用機序に関与する経路は、主にエピジェネティック調節と炎症に関連しています .

6. 類似の化合物との比較

PF-CBP1塩酸塩は、BRD4などの他のブロモドメインよりもCREB結合タンパク質ブロモドメインに対して高い選択性を示すという点でユニークです 。この選択性により、オフターゲット効果なしに特定のブロモドメイン機能を研究するための貴重なツールとなります。

類似の化合物には、以下が含まれます。

類似化合物との比較

PF-CBP1 hydrochloride is unique in its high selectivity for the CREB binding protein bromodomain over other bromodomains such as BRD4 . This selectivity makes it a valuable tool for studying specific bromodomain functions without off-target effects.

Similar compounds include:

生物活性

PF-CBP1 hydrochloride is a selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300, which are critical in transcriptional regulation through their interaction with acetylated lysine residues on histones and non-histone proteins. Understanding the biological activity of PF-CBP1 is essential for its potential therapeutic applications, particularly in inflammatory diseases and cancer.

PF-CBP1 functions primarily by inhibiting the bromodomain interactions of CBP and p300, which are implicated in various cellular processes, including gene expression and inflammatory responses. The compound has shown a strong selectivity profile, being 139-fold selective over BRD4 in biochemical assays and demonstrating significant inhibition of EP300 at low concentrations .

Cytotoxicity and Gene Expression Modulation

In vitro studies have demonstrated that PF-CBP1 exhibits low cytotoxicity in primary macrophages even at high concentrations (up to 30 mM). Notably, it does not induce cell death in these models, making it a promising candidate for therapeutic use . Additionally, PF-CBP1 has been shown to modulate key inflammatory genes:

- IL-6 and IFN-β Expression : At a concentration of 10 µM, PF-CBP1 significantly reduced LPS-induced IL-6 and IFN-β expression levels. A decrease in IL-1β expression was also observed at a concentration of 3 µM .

- RGS4 Expression in Neurons : PF-CBP1 downregulates RGS4 mRNA levels in rat primary cortical neurons, which is relevant to neurodegenerative diseases such as Parkinson's disease .

In Vivo Studies

Currently, there are no reported in vivo studies involving this compound. The compound remains in preclinical development stages, indicating that further research is necessary to evaluate its efficacy and safety in animal models .

Data Summary

The following table summarizes the biological activity and selectivity profile of this compound:

| Parameter | Value |

|---|---|

| Molecular Weight | 525.08 g/mol |

| IC50 for CREBBP Bromodomain | 125 nM |

| IC50 for p300 Bromodomain | 363 nM |

| Selectivity over BRD4 | 139-fold |

| Cytotoxicity in Macrophages | Non-cytotoxic at ≤30 mM |

| Modulation of IL-6 | Decreased at 10 µM |

| Modulation of RGS4 | Decreased at 10-fold IC50 |

Case Studies and Research Findings

Research indicates that PF-CBP1 can effectively modulate inflammatory pathways without causing significant cytotoxic effects. This characteristic is particularly valuable for developing treatments targeting chronic inflammatory conditions or malignancies where CBP/p300 activity is dysregulated.

Example Case Study

In a controlled study using primary macrophages stimulated with LPS, PF-CBP1 demonstrated a clear dose-dependent reduction in pro-inflammatory cytokine production. This finding supports the hypothesis that bromodomain inhibitors can serve as effective anti-inflammatory agents by targeting specific transcriptional regulators involved in inflammation .

特性

IUPAC Name |

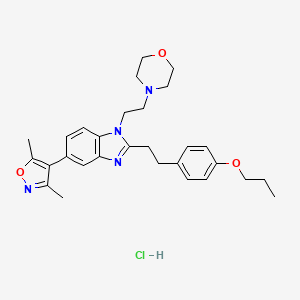

4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOZCHHWLMTUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。